molecular formula C8H7NS2 B1198390 2-(Methylthio)benzothiazole CAS No. 615-22-5

2-(Methylthio)benzothiazole

Cat. No.: B1198390
CAS No.: 615-22-5
M. Wt: 181.3 g/mol
InChI Key: UTBVIMLZIRIFFR-UHFFFAOYSA-N
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Description

2-(Methylthio)benzothiazole is the degradation product of 2-(thiocyanomethylthio)benzothiazole, a biocide used in the leather, pulp, paper and water-treatment industries.
2-methylthio-1,3-benzothiazole is an organic sulfide that is the methyl thioether of 1,3-benzothiazole-2-thiol. It has a role as an aryl hydrocarbon receptor agonist and a xenobiotic metabolite. It is a member of benzothiazoles and a methyl sulfide. It derives from a hydride of a benzothiazole.

Scientific Research Applications

  • Environmental Science Applications :

    • MTBT, as a degradation product of the fungicide 2-(thiocyanomethylthio)benzothiazole (TCMTB), has been identified in industrial wastewater, particularly from tanneries. It is not completely removable by biological wastewater treatment and poses environmental concerns due to limited biodegradability and potential toxicity (Reemtsma, Fiehn, Kalnowski, & Jekel, 1995).
    • Analysis of various benzothiazoles in industrial wastewater, including MTBT, has been developed. This method aids in determining the presence and concentration of MTBT and similar compounds in wastewater, highlighting the environmental impact of industrial processes (Fiehn, Reemtsma, & Jekel, 1994).
    • The occurrence and removal of benzothiazoles, including MTBT, have been studied in wastewater treatment plants. This research helps in understanding the environmental fate of these compounds and their potential ecological impacts (Asimakopoulos, Ajibola, Kannan, & Thomaidis, 2013).
  • Medicinal Chemistry Applications :

    • Benzothiazole derivatives, including MTBT, have shown promising antitumor properties. Novel 2-(4-aminophenyl)benzothiazoles, for instance, possess selective and potent antitumor properties, with MTBT derivatives being studied for their potential in cancer therapy (Bradshaw et al., 2002).
    • The broader therapeutic potential of benzothiazoles, including compounds like MTBT, has been reviewed. These compounds have diverse applications in treating various diseases due to their versatile nature and ease of synthesis, making them a focus in drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
    • The synthesis and evaluation of MTBT derivatives for anticancer activity have been explored. This research underscores the potential of MTBT-based compounds as chemotherapeutic agents (Waghmare et al., 2013).

Safety and Hazards

2-(Methylthio)benzothiazole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Benzothiazole, including its derivative 2-(Methylthio)benzothiazole, is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties, making it a vital compound for the investigation of novel therapeutics . Future research may focus on the development of more potent biologically active benzothiazole-based drugs .

Biochemical Analysis

Biochemical Properties

2-(Methylthio)benzothiazole plays a significant role in biochemical reactions, particularly as a degradation product of 2-(thiocyanomethylthio)benzothiazole. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with lysozyme, a key enzyme in the immune system, through aromatic, hydrophobic Van der Waals interactions, mainly aromatic edge-to-face (T-shaped) π-π stacking interactions between the benzene ring of this compound and the aromatic amino acid residue tryptophan 108 of the lysozyme receptor . These interactions can modulate the enzyme’s activity and stability.

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit acute aquatic toxicity in various test systems, indicating its potential impact on cellular health and function . Additionally, its presence in textiles has raised concerns about human exposure through skin contact, potentially affecting skin cells and leading to adverse health effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interactions with lysozyme, as mentioned earlier, highlight its ability to modulate enzyme activity through specific binding interactions . Furthermore, its role as an aryl hydrocarbon receptor agonist suggests that it can influence gene expression by activating these receptors, leading to downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is a degradation product of 2-(thiocyanomethylthio)benzothiazole, indicating that it can undergo chemical changes over time . These changes can affect its bioactivity and toxicity, making it essential to monitor its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial or neutral effects, while higher doses can lead to toxic or adverse effects. For instance, studies on benzothiazole derivatives have shown that certain compounds can have strong inhibitory effects on cancer cell lines at specific concentrations . The threshold for toxicity and adverse effects must be carefully determined to ensure safe usage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is known to be a xenobiotic metabolite, indicating that it undergoes metabolic transformations in the body . The compound’s role as an aryl hydrocarbon receptor agonist further suggests its involvement in metabolic pathways regulated by these receptors . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its distribution within cellular compartments . Additionally, its interactions with specific transporters can affect its localization and accumulation in different tissues, influencing its bioavailability and activity.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with lysozyme, for example, suggest its localization in lysosomes or other cellular compartments where lysozyme is active . These interactions can affect the compound’s activity and function, highlighting the importance of understanding its subcellular distribution.

Properties

IUPAC Name

2-methylsulfanyl-1,3-benzothiazole
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InChI

InChI=1S/C8H7NS2/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3
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InChI Key

UTBVIMLZIRIFFR-UHFFFAOYSA-N
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Canonical SMILES

CSC1=NC2=CC=CC=C2S1
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Molecular Formula

C8H7NS2
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DSSTOX Substance ID

DTXSID70274236
Record name 2-(Methylthio)benzothiazole
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Molecular Weight

181.3 g/mol
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Physical Description

Yellow liquid with an unpleasant odor; [Acros Organics MSDS]
Record name 2-(Methylthio)benzothiazole
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Vapor Pressure

0.00026 [mmHg]
Record name 2-(Methylthio)benzothiazole
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CAS No.

615-22-5, 31621-01-9, 64036-43-7
Record name 2-(Methylthio)benzothiazole
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Record name Benzothiazole, (methylthio)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-(Methylthio)benzothiazole (MTBT) has the molecular formula C8H7NS2. Its structure consists of a benzene ring fused to a thiazole ring, with a methylthio group (-SCH3) substituted at the 2-position of the thiazole ring.

ANone: Various analytical methods are used to study MTBT. These include:

  • Gas chromatography-mass spectrometry (GC-MS): This technique is commonly used to identify and quantify MTBT in environmental samples, such as wastewater and soil. [, ]
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the quantification of MTBT and its metabolites in complex biological matrices, such as urine. []
  • Solid-phase microextraction (SPME) coupled with GC-MS: This method offers a sensitive and efficient approach for extracting and analyzing MTBT in complex samples like seafood. []

ANone: MTBT can act as a ligand in transition metal complexes, coordinating through the sulfur atom of the methylthio group. Research has explored its use in dirhenium complexes, investigating their synthesis, structure, and computational properties. []

ANone: MTBT is found in various environmental compartments, including wastewater, soil, and even seafood. [, ] It is known to originate from industrial processes and the degradation of certain fungicides. [] Studies have examined its:

  • Sorption behavior: MTBT exhibits sorption onto aquifer materials, influenced by its hydrophobicity and the presence of organic matter. []
  • Biodegradation: While MTBT can be produced during the microbial degradation of some compounds, it often shows resistance to further degradation, particularly under aerobic conditions. []
  • Toxicity: MTBT displays toxicity to aquatic organisms, impacting their luminescence and growth. It can also affect nitrification processes in sediment. [, ]

ANone: The hydrophobicity of MTBT plays a crucial role in its sorption to environmental matrices like aquifer materials. Its affinity for organic matter in these materials also influences its sorption behavior. Desorption studies have shown that absorption, in addition to adsorption, is a significant factor in the overall sorption mechanism of MTBT. []

ANone: Research has investigated the use of MTBT as a model substrate in catalytic oxidation reactions:

  • Sulfoxidation: Transition metal-modified polyoxometalates supported on carbon have shown catalytic activity in the sulfoxidation of MTBT. []
  • Selective sulfide oxidation: Dodecatungstocobaltate supported over ZSM-5 zeolite has been identified as a novel solid catalyst for the selective oxidation of sulfides, with MTBT used as a model substrate. []

ANone: MTBT interacts with biological systems in several ways:

  • Enzyme inhibition: It inhibits both glutathione reductase and thioredoxin reductase, enzymes crucial for maintaining cellular redox balance. []
  • Allergenicity: MTBT is known to cause allergic contact dermatitis (ACD). The thiol group plays a critical role in its allergenicity, likely by forming mixed disulfides with proteins. []
  • Toxicity: Studies show that MTBT exhibits toxicity towards aquatic organisms like Vibrio fischeri, affecting their luminescence and growth. It also impacts nitrification in sediment. [, ]

ANone: Yes, the interaction of MTBT with lysozyme, an enzyme with antibacterial properties, has been investigated using a combination of computational and experimental techniques. Findings suggest:

  • Binding interactions: Aromatic, hydrophobic interactions, particularly π-π stacking between the benzene ring of MTBT and the aromatic amino acid tryptophan (TRP108) in lysozyme, play a dominant role in binding. Hydrogen bonding also contributes to the complex's stability. []
  • Conformational changes: Molecular modeling suggests that MTBT binding induces allosteric effects in lysozyme, causing conformational changes in its structure, particularly affecting α-helices. []

ANone: Spectroscopic techniques, including Raman and infrared spectroscopy, have been instrumental in characterizing MTBT and understanding its behavior:

  • Vibrational analysis: Detailed assignments of vibrational bands in infrared and Raman spectra have provided insights into the molecule's vibrational modes and structural features. []
  • Surface interactions: Surface-enhanced Raman scattering (SERS) studies on silver sols revealed an interesting surface reaction of MTBT, where it undergoes intramolecular transmethylation to form 3-methylbenzothiazoline-2-thione. This reaction is catalyzed by the silver surface. []

ANone: Yes, studies have confirmed human exposure to MTBT. It has been detected in human urine samples, albeit at low concentrations (ng/mL range). [, ] These findings highlight the need for further research to assess potential health risks associated with chronic exposure to this compound.

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